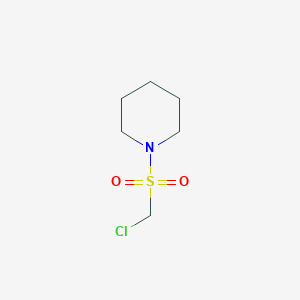1-Chloromethanesulfonyl-piperidine
CAS No.: 90445-23-1
Cat. No.: VC8007889
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90445-23-1 |
|---|---|
| Molecular Formula | C6H12ClNO2S |
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | 1-(chloromethylsulfonyl)piperidine |
| Standard InChI | InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2 |
| Standard InChI Key | ZZHIRSCAVGFBKE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)CCl |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
1-Chloromethanesulfonyl-piperidine is systematically named 1-(chloromethylsulfonyl)piperidine under IUPAC nomenclature . Its molecular structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a sulfonamide group (-SO₂-) with a chloromethyl (-CH₂Cl) substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90445-23-1 | |
| Molecular Formula | C₆H₁₂ClNO₂S | |
| Molecular Weight | 197.68 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment |
The chloromethyl sulfonyl moiety introduces significant electrophilicity at the sulfur atom, enabling nucleophilic substitution reactions critical for constructing complex molecular architectures.
Spectroscopic Fingerprints
While direct spectroscopic data for 1-chloromethanesulfonyl-piperidine remains unpublished, analogous piperidine sulfonamides exhibit characteristic signals:
-
¹H NMR: Piperidine protons resonate at δ 1.4–1.6 (m, 2H), δ 1.7–1.9 (m, 4H), and δ 3.0–3.2 (t, 4H) . The -CH₂Cl group typically appears as a singlet near δ 4.3.
-
IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹, with C-Cl absorption at 750 cm⁻¹ .
Synthesis Pathways
Industrial Production Methods
Commercial synthesis likely proceeds via sulfonylation of piperidine using chloromethanesulfonyl chloride (ClCH₂SO₂Cl). The reaction mechanism involves:
-
Nucleophilic Attack: Piperidine's amine group attacks the electrophilic sulfur in ClCH₂SO₂Cl.
-
Chloride Elimination: HCl liberation forms the sulfonamide bond.
Reaction equation:
This method parallels the synthesis of piperidine-1-sulfonyl chloride (CAS 35856-62-3), where SO₂Cl₂ reacts with piperidine .
Laboratory-Scale Optimization
Small-scale preparations may employ:
-
Solvent Systems: Dichloromethane or THF at 0–5°C to control exothermicity .
-
Stoichiometry: 1:1 molar ratio of piperidine to sulfonyl chloride.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ≥95% purity .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes SN2 displacement with:
-
Amines: Forms secondary sulfonamides (R₂NSO₂-piperidine).
-
Alcohols: Produces alkoxy-methyl sulfonamides (ROCH₂SO₂-piperidine).
Sulfonamide Chemistry
The -SO₂- group participates in:
-
Mitsunobu Reactions: Coupling with alcohols to form ethers.
-
Reductive Amination: Conversion to amine derivatives using NaBH₃CN.
Industrial and Research Applications
Pharmaceutical Intermediates
As a bifunctional scaffold, 1-chloromethanesulfonyl-piperidine enables:
-
Kinase Inhibitor Synthesis: Sulfonamide moieties enhance target binding affinity.
-
Prodrug Development: Chloromethyl group facilitates controlled drug release.
Thermo Fisher's analogous piperidine-1-sulfonyl chloride (CAS 35856-62-3) is explicitly marketed for pharmaceutical applications , suggesting similar utility for this compound.
Agrochemical Uses
Sulfonamide derivatives exhibit:
-
Herbicidal Activity: Disruption of plant acetolactate synthase.
-
Fungicidal Properties: Inhibition of ergosterol biosynthesis.
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
Exposure Mitigation
Mandatory precautions include:
Regulatory and Disposal Considerations
Transportation Compliance
Classified as non-hazardous for transport under DOT/IATA , contradicting its GHS hazards. This discrepancy suggests exemption based on concentration or packaging.
Waste Management
Requires incineration at EPA-approved facilities with sulfur scrubbers to prevent SOₓ emissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume